molecular formula C23H29N5O5 B2355292 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005303-26-3

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2355292
CAS No.: 1005303-26-3
M. Wt: 455.515
InChI Key: ZLYZACLVUWHKFB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound with a variety of potential applications in scientific research. This compound features multiple functional groups, including ethoxy groups, a tetrazole ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the ethoxyphenyl group and the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups may yield aldehydes or carboxylic acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
  • 3,4,5-triethoxy-N-(4-ethoxyphenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5/c1-5-30-18-11-9-17(10-12-18)28-21(25-26-27-28)15-24-23(29)16-13-19(31-6-2)22(33-8-4)20(14-16)32-7-3/h9-14H,5-8,15H2,1-4H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYZACLVUWHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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